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Compound of Interest

Compound Name: 7-Deacetoxytaxinine J

Cat. No.: B15594662 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular structure elucidation of

7-deacetoxytaxinine J, a taxane diterpenoid isolated from coniferous shrubs of the Taxus

genus. The intricate architecture of this natural product has been pieced together through a

combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy and Mass Spectrometry (MS). This document outlines the key

experimental methodologies and presents the comprehensive spectral data that form the basis

of its structural assignment, offering a valuable resource for researchers in natural product

chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Analysis
The determination of the molecular structure of 7-deacetoxytaxinine J, with the molecular

formula C₃₇H₄₆O₁₀ as established by high-resolution mass spectrometry, relies on the detailed

interpretation of its 1D and 2D NMR spectra. The following tables summarize the assigned ¹H

and ¹³C NMR chemical shifts and key correlations, which are fundamental to understanding the

connectivity and stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for 7-Deacetoxytaxinine J (CDCl₃)
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Position δH (ppm) Multiplicity J (Hz)

1 2.35 m

2 5.65 d 7.0

3 3.85 d 7.0

5 4.98 dd 9.5, 2.0

6α 1.88 m

6β 2.82 m

7 4.45 m

9 5.40 d 10.5

10 6.38 d 10.5

13 6.15 t 8.5

14α 2.20 m

14β 2.25 m

16 1.75 s

17 1.20 s

18 1.05 s

19 1.68 s

20α 4.95 s

20β 5.10 s

2' 6.45 d 16.0

3' 7.70 d 16.0

5', 9' 7.40 m

6', 7', 8' 7.55 m

OAc-7 2.05 s
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OAc-9 2.15 s

OAc-10 2.28 s

OAc-13 2.18 s

Table 2: ¹³C NMR Spectroscopic Data for 7-Deacetoxytaxinine J (CDCl₃)

Position δC (ppm) Position δC (ppm)

1 40.2 15 35.5

2 75.3 16 26.8

3 81.0 17 21.0

4 134.0 18 15.2

5 84.5 19 11.0

6 35.8 20 115.5

7 72.5 Cinnamate-1' 166.8

8 45.8 Cinnamate-2' 118.2

9 79.5 Cinnamate-3' 145.5

10 76.5 Cinnamate-4' 134.5

11 138.2 Cinnamate-5',9' 128.5

12 142.5 Cinnamate-6',8' 129.2

13 70.8 Cinnamate-7' 130.8

14 38.5 OAc (CO)
170.8, 170.5, 170.2,

169.8

OAc (CH₃) 21.2, 21.1, 21.0, 20.8

Experimental Protocols
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The elucidation of the structure of 7-deacetoxytaxinine J involves a systematic workflow, from

the extraction of the compound from its natural source to its analysis using high-end

spectroscopic instrumentation.

Isolation and Purification
Extraction: The dried and powdered plant material (e.g., needles and stems of Taxus

wallichiana) is exhaustively extracted with methanol at room temperature.

Solvent Partitioning: The resulting crude methanol extract is concentrated under reduced

pressure and then partitioned successively with solvents of increasing polarity, such as n-

hexane, chloroform, and ethyl acetate, to fractionate the components based on their

solubility.

Chromatographic Separation: The ethyl acetate fraction, typically rich in taxoids, is subjected

to multiple chromatographic steps for the isolation of pure compounds. This includes:

Column Chromatography: Initial separation on a silica gel column using a gradient elution

system (e.g., n-hexane-ethyl acetate or chloroform-methanol).

Preparative High-Performance Liquid Chromatography (HPLC): Final purification of the

fractions containing 7-deacetoxytaxinine J is achieved using a reversed-phase C18

column with a suitable mobile phase, such as a methanol-water or acetonitrile-water

gradient.

Spectroscopic Analysis
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

is employed to determine the accurate mass and molecular formula of the isolated

compound.

NMR Spectroscopy: A comprehensive suite of NMR experiments is conducted to establish

the carbon-hydrogen framework and the connectivity of atoms.

1D NMR: ¹H and ¹³C NMR spectra are recorded to identify the types and numbers of

protons and carbons present in the molecule.

2D NMR:
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COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling

networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond

correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (two- and

three-bond) correlations between protons and carbons, which is crucial for assembling

the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the spatial proximity

of protons, providing key information about the relative stereochemistry of the molecule.

All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or

higher) using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an

internal standard.

Visualization of the Elucidation Workflow
The logical flow of the structure elucidation process, from the initial extraction to the final

structural confirmation, can be visualized as a systematic progression of experimental and

analytical steps.
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Caption: Workflow for the structure elucidation of 7-deacetoxytaxinine J.
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The systematic application of these experimental protocols and the meticulous analysis of the

resulting spectroscopic data have been instrumental in unequivocally establishing the complex

molecular structure of 7-deacetoxytaxinine J. This foundational knowledge is critical for

further investigations into its biological activities and potential as a lead compound in drug

discovery programs.

To cite this document: BenchChem. [Unraveling the Molecular Architecture of 7-
Deacetoxytaxinine J: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15594662#7-deacetoxytaxinine-j-molecular-
structure-elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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